molecular formula C24H32F3N3O6 B13496380 (4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid

(4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid

Cat. No.: B13496380
M. Wt: 515.5 g/mol
InChI Key: WTUGFMQBQVTXER-KSHAMRBPSA-N
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Description

The compound (4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2’-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, providing distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2’-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2’-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2,4-dithia-1-methyl-8-oxabicyclo[3.3.0]octane-3,3’-(1’-oxa-2’-methyl)cyclopentane]
  • (9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione

Uniqueness

The uniqueness of (4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2’-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid lies in its spiro structure and the presence of multiple functional groups, which provide a versatile platform for chemical modifications and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C24H32F3N3O6

Molecular Weight

515.5 g/mol

IUPAC Name

(4E,10S)-10-(2-methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,2'-morpholine]-8,13-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H31N3O4.C2HF3O2/c1-16(2)13-17-14-24-20(26)18-7-3-4-8-19(18)28-11-6-5-9-22(21(27)25-17)15-23-10-12-29-22;3-2(4,5)1(6)7/h3-8,16-17,23H,9-15H2,1-2H3,(H,24,26)(H,25,27);(H,6,7)/b6-5+;/t17-,22?;/m0./s1

InChI Key

WTUGFMQBQVTXER-KSHAMRBPSA-N

Isomeric SMILES

CC(C)C[C@H]1CNC(=O)C2=CC=CC=C2OC/C=C/CC3(CNCCO3)C(=O)N1.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC1CNC(=O)C2=CC=CC=C2OCC=CCC3(CNCCO3)C(=O)N1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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